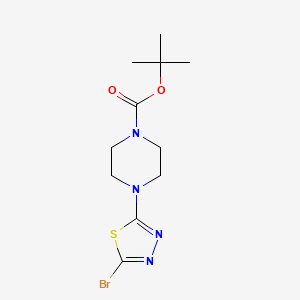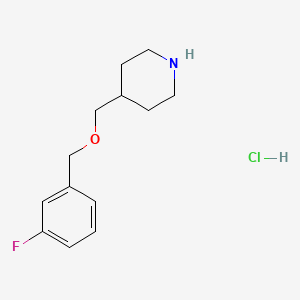
4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride
説明
“4-(3-Fluoro-benzyloxy)-benzaldehyde” is a chemical compound with the empirical formula C14H11FO2 and a molecular weight of 230.23 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
This compound is synthesized by the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide . The reactants are sequentially added to a single-neck round bottom flask and the reaction is carried out at 60 °C for 5 hours .
Molecular Structure Analysis
The SMILES string for this compound is Fc1cccc(COc2ccc(C=O)cc2)c1 . The InChI key is DNKSIIHRKWTIRH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound “4-(3-Fluoro-benzyloxy)-benzaldehyde” is a solid . It has a density of 1.211±0.06 g/cm3 .
科学的研究の応用
Synthesis and Pharmacological Potential
One notable application of 4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride is in the synthesis of neuroleptic agents, as demonstrated by Nakatsuka, Kawahara, and Yoshitake (1981), who synthesized a neuroleptic agent for metabolic studies using a series of chemical reactions involving this compound (Nakatsuka et al., 1981). This research highlights the compound's role in the development of drugs targeting neurological disorders.
Additionally, the compound has been explored for its utility in HIV-1 therapy. Dong et al. (2012) designed and synthesized novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors, showing potent anti-HIV-1 activities. The inclusion of 4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride in the synthesis process underscores its significance in medicinal chemistry, particularly in enhancing solubility and bioavailability (Dong et al., 2012).
Chemical Synthesis and Characterization
In the realm of chemical synthesis and characterization, the compound serves as a critical intermediate. Proszenyák et al. (2005) detailed the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, showcasing the compound's role in creating isotopically labeled molecules for research purposes, such as in the study of reaction mechanisms and in the tracing of drug metabolites (Proszenyák et al., 2005).
Contribution to Molecular Structure Studies
The compound also contributes significantly to the study of molecular structures. Pawlak, Szczesio, and Potrzebowski (2021) reported on the structural investigation of a potential API for dementia treatment, demonstrating how derivatives of 4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride can be used to understand the crystalline structures of pharmaceutical compounds. This research is crucial for drug design and development, as it provides insights into the molecular conformations that contribute to therapeutic efficacy (Pawlak et al., 2021).
将来の方向性
特性
IUPAC Name |
4-[(3-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDNSZGLJZWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





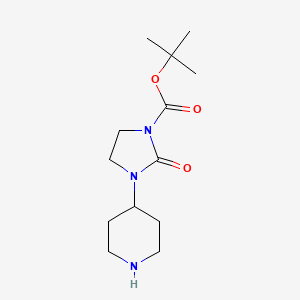
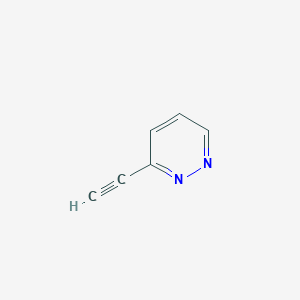

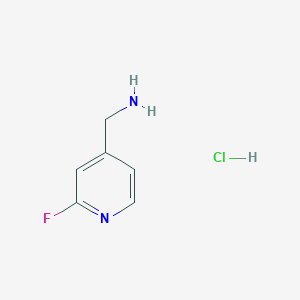
![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)
